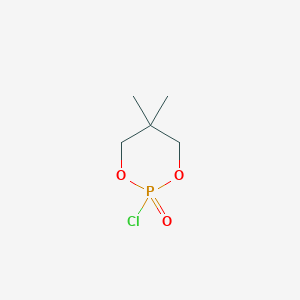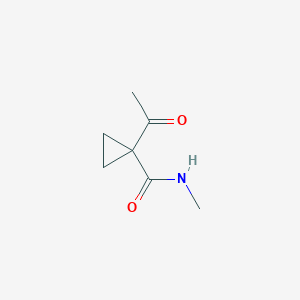
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) is not fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. This inhibition leads to the death of cancer cells and, therefore, the inhibition of tumor growth.
Biochemical and Physiological Effects
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) has various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the activity of enzymes such as histone deacetylase (HDAC) and DNA methyltransferase (DNMT), which are essential for the growth and survival of cancer cells.
Advantages and Limitations for Lab Experiments
One of the significant advantages of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) is its ability to inhibit the growth of cancer cells. This property makes it a potential candidate for the development of new drugs for the treatment of cancer. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI). One of the possible directions is the development of new drugs based on this compound for the treatment of cancer and other diseases. Additionally, further studies can be conducted to understand the mechanism of action of this compound fully. This understanding can help in the development of more effective drugs based on this compound. Finally, research can be conducted to improve the solubility of this compound in water, which can make it easier to administer in vivo.
Conclusion
In conclusion, Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) is a chemical compound that has potential applications in various scientific research fields. This compound can be synthesized using various methods, and it has been shown to have anticancer properties. Although the mechanism of action of this compound is not fully understood, studies have shown that it works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. Further research can be conducted to improve the understanding of this compound and its potential applications.
Synthesis Methods
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) can be synthesized using various methods. One of the most common methods involves the reaction of cyclopropanecarboxylic acid with N-methylacetamide in the presence of a dehydrating agent such as thionyl chloride. This reaction leads to the formation of the desired product. Other methods such as the reaction of cyclopropanecarboxylic acid with N-methylformamide can also be used to synthesize this compound.
Scientific Research Applications
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) has been used in various scientific research applications. One of the significant applications of this compound is in the treatment of cancer. Studies have shown that this compound has anticancer properties that can inhibit the growth of cancer cells. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases such as malaria, tuberculosis, and Alzheimer's disease.
properties
CAS RN |
116195-49-4 |
|---|---|
Product Name |
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) |
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-acetyl-N-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(3-4-7)6(10)8-2/h3-4H2,1-2H3,(H,8,10) |
InChI Key |
ZSKKVJFSOPRHIC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CC1)C(=O)NC |
Canonical SMILES |
CC(=O)C1(CC1)C(=O)NC |
synonyms |
Cyclopropanecarboxamide, 1-acetyl-N-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)
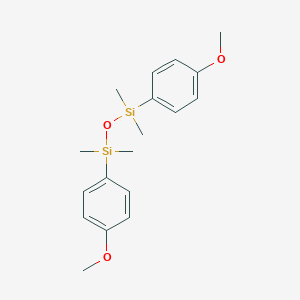

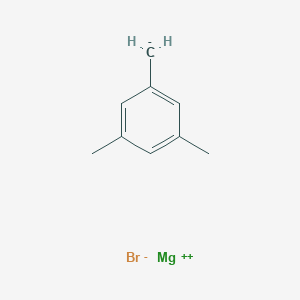
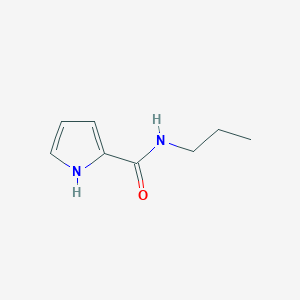
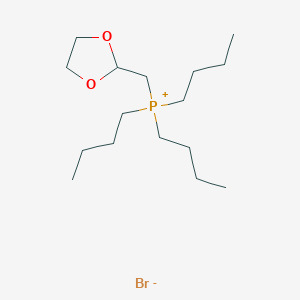
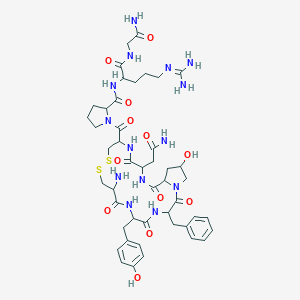

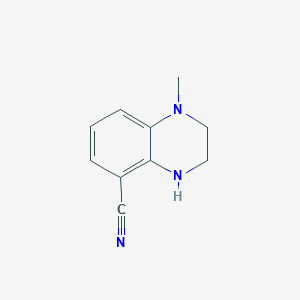
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)



